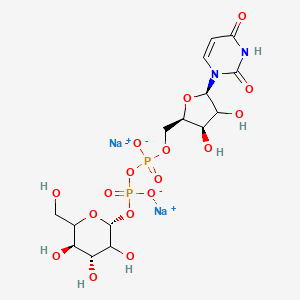
UDP-Galactose (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine diphosphate galactose (disodium) is a nucleotide sugar involved in the metabolism of galactose. It plays a crucial role in the biosynthesis of glycoproteins and glycolipids by serving as a donor substrate for galactosyltransferases. This compound is essential in various biological processes, including the Leloir pathway of galactose metabolism, where it interconverts with uridine diphosphate glucose.
準備方法
Synthetic Routes and Reaction Conditions
Uridine diphosphate galactose (disodium) can be synthesized through enzymatic reactions involving uridine diphosphate glucose and galactose-1-phosphate. The key enzymes involved in this process are galactokinase, galactose-1-phosphate uridylyltransferase, and uridine diphosphate glucose 4-epimerase . The reaction conditions typically include the presence of adenosine triphosphate (ATP) and magnesium ions to facilitate the phosphorylation and transfer reactions.
Industrial Production Methods
Industrial production of uridine diphosphate galactose (disodium) often involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes to convert galactose into uridine diphosphate galactose efficiently. The fermentation broth is then subjected to purification processes to isolate and crystallize the compound .
化学反応の分析
Types of Reactions
Uridine diphosphate galactose (disodium) undergoes several types of chemical reactions, including:
Epimerization: Interconversion with uridine diphosphate glucose via uridine diphosphate glucose 4-epimerase.
Glycosylation: Transfer of galactose residues to acceptor molecules by galactosyltransferases.
Hydrolysis: Breakdown into uridine diphosphate and galactose under acidic or enzymatic conditions.
Common Reagents and Conditions
Epimerization: Requires uridine diphosphate glucose 4-epimerase and co-factors such as nicotinamide adenine dinucleotide (NAD+).
Glycosylation: Utilizes galactosyltransferases and acceptor molecules such as proteins or lipids.
Hydrolysis: Can be catalyzed by acids or specific hydrolase enzymes.
Major Products Formed
Epimerization: Uridine diphosphate glucose.
Glycosylation: Glycoproteins and glycolipids with galactose residues.
Hydrolysis: Uridine diphosphate and free galactose.
科学的研究の応用
Uridine diphosphate galactose (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the study of glycosylation reactions and enzyme kinetics.
Biology: Essential in the study of carbohydrate metabolism and the role of glycosylation in cellular processes.
作用機序
Uridine diphosphate galactose (disodium) exerts its effects primarily through its role as a donor substrate for galactosyltransferases. These enzymes transfer galactose residues from uridine diphosphate galactose to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which are essential for various cellular functions . The molecular targets include proteins and lipids that undergo glycosylation, and the pathways involved are part of the broader nucleotide sugar metabolism .
類似化合物との比較
Similar Compounds
Uridine diphosphate glucose: Another nucleotide sugar involved in carbohydrate metabolism and glycosylation reactions.
Uridine diphosphate N-acetylglucosamine: Involved in the biosynthesis of glycosaminoglycans and glycoproteins.
Uridine diphosphate mannose: Participates in the synthesis of mannose-containing polysaccharides and glycoproteins.
Uniqueness
Uridine diphosphate galactose (disodium) is unique in its specific role in transferring galactose residues, which is distinct from other nucleotide sugars that transfer different monosaccharides. Its involvement in the Leloir pathway and its specific substrate specificity for galactosyltransferases highlight its unique function in glycosylation processes .
特性
分子式 |
C15H22N2Na2O17P2 |
|---|---|
分子量 |
610.27 g/mol |
IUPAC名 |
disodium;[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5?,6-,8+,9+,10-,11?,12?,13-,14-;;/m1../s1 |
InChIキー |
PKJQEQVCYGYYMM-WEYCDEQQSA-L |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3C([C@@H]([C@H](C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















